Sodium;2-piperazin-1-yl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

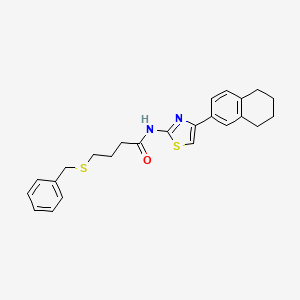

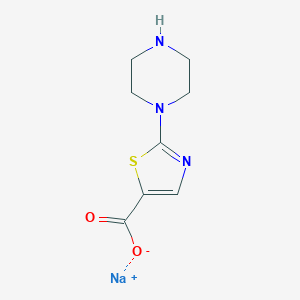

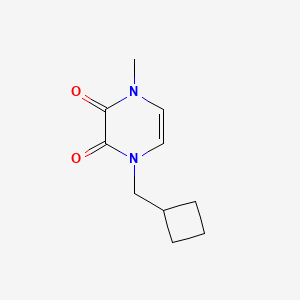

Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 2411307-98-5 . It has a molecular weight of 235.24 . The IUPAC name for this compound is sodium 2-(piperazin-1-yl)thiazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is represented by the Inchi Code: 1S/C8H11N3O2S.Na/c12-7(13)6-5-10-8(14-6)11-3-1-9-2-4-11;/h5,9H,1-4H2,(H,12,13);/q;+1/p-1 .Aplicaciones Científicas De Investigación

Wireless Equipment for Advanced Manufacturing

The term “EN300” is often associated with a set of standards developed by the European Telecommunications Standards Institute (ETSI) for wireless equipment . These standards are applied globally and are particularly relevant to advanced manufacturing .

Monitoring Critical Defects in Oriented Strandboard

The EN300 standard has been incorporated into studies monitoring critical defects in oriented strandboard (OSB), a type of engineered wood similar to particle board . The study used the EN300 standard to control the limits of panel density .

Synthesis of Quinazolin Derivatives

The compound “2-(piperazin-1-yl)quinazolin-4-yl” has been used in the synthesis of quinazolin derivatives . These derivatives have shown a wide range of biopharmaceutical activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, antimalarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Antimicrobial Activity

The compound “2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione” exhibits antimicrobial activity . It has been shown to be effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .

DNA Gyrase Inhibition

This compound has been found to inhibit DNA gyrase, an enzyme that introduces supercoiling into DNA . This inhibition is one of the mechanisms underlying its antimicrobial activity .

Development of New Piperazin-4-yl Derivatives

The piperazin-1-yl moiety has been used in the development of new piperazin-4-yl derivatives . These new hybrids were intended to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Pharmacological Properties

Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . The compound “3-(piperazin-1-yl)-1,2-benzothiazole” is a hybrid compound consisting of iso-thiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biofilm Formation Prevention

The thiazolidinedione moiety in the compound aimed to include additional anti-pathogenicity by preventing biofilm formation . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and their prevention is crucial in many fields, including healthcare .

Safety and Hazards

Propiedades

IUPAC Name |

sodium;2-piperazin-1-yl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S.Na/c12-7(13)6-5-10-8(14-6)11-3-1-9-2-4-11;/h5,9H,1-4H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKHELHLRSRERL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(S2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N3NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)

![1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone](/img/structure/B2504123.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)

![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)

![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)

![3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2504133.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B2504135.png)

![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)